molecular formula C16H10ClF3N2O B4353982 6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4353982
M. Wt: 338.71 g/mol
InChI Key: HTNIXILQQHVYLG-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with cyclopropylamine and trifluoroacetic anhydride can lead to the formation of the desired isoxazole ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine include other isoxazole derivatives such as:

  • 5-methylisoxazole
  • 3-phenylisoxazole
  • 4-chloro-3-methylisoxazole

These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the chlorophenyl, cyclopropyl, and trifluoromethyl groups in this compound contributes to its distinct properties and potential .

Properties

IUPAC Name

6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-10-5-3-8(4-6-10)12-7-11(16(18,19)20)13-14(9-1-2-9)22-23-15(13)21-12/h3-7,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNIXILQQHVYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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